molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5730515
M. Wt: 339.4 g/mol
InChI Key: XNKYREUUHSLSBW-UHFFFAOYSA-N
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Description

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. The presence of benzyl and methoxy groups attached to the quinoxaline core imparts unique chemical and physical properties to this molecule.

Preparation Methods

The synthesis of 6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Benzyl group introduction: : The benzyl group is introduced through a benzyl halide or benzyl alcohol derivative.

  • Methoxy group introduction: : The methoxy group is introduced using methanol in the presence of a strong base or acid catalyst.

  • Quinoxaline core formation: : The quinoxaline core is formed through a condensation reaction involving o-phenylenediamine and a suitable aldehyde or ketone.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions are diverse, depending on the specific conditions and reagents used.

Scientific Research Applications

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:

  • Chemistry: : This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

  • Industry: : Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 6-Benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline: : This compound differs by having a methyl group instead of a methoxy group.

  • 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline: : This compound has a different substitution pattern on the benzyl group.

These compounds share similarities in their core quinoxaline structure but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a member of the indolo[2,3-b]quinoxaline family, which has garnered interest for its diverse biological activities, particularly in anticancer and antimicrobial domains. This compound's structure suggests potential interactions with biological macromolecules, primarily through mechanisms such as DNA intercalation and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N2O\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}

This structure features a fused indole and quinoxaline moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that derivatives of 6H-indolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study evaluated various synthesized compounds against a panel of 59 human tumor cell lines. Notably, several derivatives demonstrated cytotoxic effects with IC50 values comparable to standard chemotherapeutics:

CompoundCell LineIC50 (µM)Reference
5bMolt 4/C823
5hCEM38
7iL12107.2

These findings suggest that modifications to the indolo[2,3-b]quinoxaline scaffold can enhance anticancer activity.

The primary mechanism through which these compounds exert their anticancer effects is DNA intercalation . The planar structure of indolo[2,3-b]quinoxalines allows them to insert between DNA base pairs, stabilizing the DNA complex and disrupting replication processes. Studies have shown that the binding affinity and thermal stability of the DNA-complex are influenced by the substituents on the indolo[2,3-b]quinoxaline core:

  • High thermal stability : Compounds like NCA0424 and B-220 exhibit strong binding to DNA, indicating effective intercalation.
  • Topoisomerase II inhibition : While some derivatives show minimal inhibitory activity against topoisomerase II, they can modulate multidrug resistance (MDR) pathways, enhancing the efficacy of other chemotherapeutics .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Specific studies have highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for selected derivatives are shown below:

CompoundBacterial StrainMIC (mg/L)
Compound AMRSA1.95
Compound BVancomycin-resistant E. faecalis0.25

These results underscore the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of indolo[2,3-b]quinoxaline derivatives:

  • Antitumor Screening : A comprehensive screening involved testing various derivatives against multiple cancer cell lines. The results indicated that specific substitutions at the 9-position significantly enhanced cytotoxicity .
  • DNA Binding Studies : Fluorescence spectroscopy and thermal denaturation assays were employed to assess the binding affinity of synthesized compounds to calf thymus DNA. The findings revealed that certain derivatives could effectively intercalate into DNA, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

6-benzyl-9-methoxyindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYREUUHSLSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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